2,6-Dichlorobenzoyl chloride
Overview
Description
2,6-Dichlorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl3O. It is a derivative of benzoyl chloride, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
2,6-Dichlorobenzoyl chloride is primarily used as an intermediate in organic synthesis . It is involved in the esterification of (fluoren-9-ylmethoxy)carbonyl (Fmoc)-amino acids to 4-alkoxybenzyl alcohol polystyrene . This suggests that its primary targets are amino acids, specifically Fmoc-amino acids.
Mode of Action
The compound interacts with its targets through esterification, a process that forms an ester, a compound derived from an acid (in this case, this compound) and an alcohol (Fmoc-amino acids) . This reaction results in the formation of 4-alkoxybenzyl alcohol polystyrene .
Biochemical Pathways
It is used in the substrate activity screening method for the rapid development of novel substrates and their conversion into non-peptidic inhibitors of cys and ser proteases . This suggests that it may affect the biochemical pathways involving these proteases.
Pharmacokinetics
As an intermediate in organic synthesis , its bioavailability would likely depend on the specific context of its use.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as an intermediate in organic synthesis . It contributes to the formation of other compounds, such as 4-alkoxybenzyl alcohol polystyrene , and non-peptidic inhibitors of Cys and Ser proteases .
Biochemical Analysis
Biochemical Properties
2,6-Dichlorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the esterification of amino acids. It interacts with enzymes such as esterases and proteases, facilitating the formation of ester bonds. The compound’s reactivity with nucleophiles, including amino groups in proteins, allows it to modify biomolecules, thereby influencing their function. For instance, it can react with the amino groups of lysine residues in proteins, leading to the formation of stable amide bonds .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways by modifying key signaling proteins. For example, the compound can inhibit the activity of certain kinases by covalently modifying their active sites. This inhibition can lead to alterations in gene expression and cellular metabolism. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. For instance, the compound can inhibit serine proteases by acylating the serine residue in the enzyme’s active site. This modification prevents substrate binding and catalysis, thereby inhibiting the enzyme’s activity. Additionally, this compound can alter gene expression by modifying transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can hydrolyze in the presence of water, leading to the formation of 2,6-dichlorobenzoic acid and hydrochloric acid. Long-term exposure to this compound can result in cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can cause significant toxic effects, including tissue damage and organ dysfunction. For instance, high doses of this compound have been shown to induce liver toxicity in rodent models, characterized by elevated liver enzymes and histopathological changes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its conversion to 2,6-dichlorobenzoic acid. This conversion is catalyzed by esterases and other hydrolytic enzymes. The resulting 2,6-dichlorobenzoic acid can further undergo conjugation reactions, such as glucuronidation, to enhance its solubility and facilitate excretion. The compound’s involvement in these metabolic pathways can influence metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, the compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Additionally, this compound can accumulate in lipid-rich tissues due to its hydrophobic nature .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Targeting signals and post-translational modifications can also direct this compound to specific organelles, influencing its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichlorobenzoyl chloride can be synthesized through the chlorination of benzoyl chloride. The process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
In industrial settings, this compound is produced by the chlorination of benzoyl chloride using chlorine gas. The reaction is conducted in a chlorination reactor, where benzoyl chloride is continuously fed, and chlorine gas is bubbled through the liquid phase. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dichlorobenzoic acid and hydrochloric acid.
Esterification: It participates in esterification reactions with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Iron(III) chloride for chlorination.
Solvents: Common solvents include dichloromethane, toluene, and acetone.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
2,6-Dichlorobenzoyl chloride is widely used in scientific research due to its versatility as a chemical intermediate. Some of its applications include:
Organic Synthesis: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It serves as a building block for the synthesis of active pharmaceutical ingredients (APIs).
Agrochemicals: It is used in the production of herbicides and pesticides.
Dyestuffs: It is employed in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: The parent compound, which lacks the chlorine substitutions.
2,4-Dichlorobenzoyl Chloride: A similar compound with chlorine substitutions at the 2 and 4 positions.
2,6-Dichlorobenzyl Chloride: A related compound where the acyl chloride group is replaced with a benzyl chloride group.
Uniqueness
2,6-Dichlorobenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. The presence of chlorine atoms at the 2 and 6 positions enhances its electrophilicity, making it a more reactive acylating agent .
Properties
IUPAC Name |
2,6-dichlorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLIDPPHFGWTKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032891 | |
Record name | 2,6-Dichlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4659-45-4 | |
Record name | 2,6-Dichlorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4659-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichlorobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004659454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichlorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DICHLOROBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394F6S81WY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2,6-Dichlorobenzoyl chloride in organic synthesis?
A1: this compound is widely used as a versatile building block in organic synthesis. Key applications highlighted in the research include:
- Esterification: It serves as an effective reagent for synthesizing esters, particularly with sterically hindered alcohols, showcasing its utility in preparing bile acid-based polymers and other complex molecules. [, ]
- Amide Formation: The compound readily reacts with amines to form amides, a fundamental reaction in organic synthesis, with applications in preparing various biologically active compounds. [, , ]
- Macrolactone Synthesis: It plays a crucial role in macrolactonization reactions, enabling the formation of large cyclic esters, important structural motifs in natural products and pharmaceuticals. [, ]
Q2: The "ortho effect" is mentioned in several studies. How does the presence of two chlorine atoms at the ortho positions influence the reactivity of this compound?
A2: The two chlorine atoms adjacent to the reactive carbonyl group in this compound exert a significant "ortho effect", influencing its reactivity through:
- Steric Hindrance: The bulky chlorine atoms create steric crowding around the carbonyl group, hindering nucleophilic attack. This steric effect can lead to altered reaction pathways and selectivity, favoring ionization over addition-elimination mechanisms in certain solvolysis reactions. [, ]
- Electronic Effects: Chlorine being electronegative, withdraws electron density from the aromatic ring and the carbonyl group. This electron-withdrawing effect influences the reactivity of the carbonyl group and its susceptibility to nucleophilic attack. [, ]
Q3: How does the choice of solvent affect the reaction mechanism of this compound solvolysis?
A3: The reaction mechanism of this compound solvolysis is sensitive to the nature of the solvent:
- Fluoroalcohol-rich solvents: These solvents, known for their ionizing ability, favor an ionization pathway with moderate nucleophilic solvation. [, ]
- Other Solvents: In solvents with lower ionizing power, a balance between ionization and addition-elimination (association-dissociation) pathways is observed. The dominance of one mechanism over the other depends on the specific solvent properties and the substituents present on the aromatic ring. [, ]
Q4: Can you provide details about the spectroscopic properties of 1-formyl-3-aryl thioureas synthesized using this compound?
A4: Research indicates that 1-formyl-3-aryl thioureas, synthesized via a multi-step reaction involving this compound, exhibit specific spectroscopic characteristics:
- UV-Vis Spectroscopy: These compounds show maximum absorption wavelengths around 282.0 nm, suggesting conjugation within their structure. []
- Fluorescence Spectroscopy: Some derivatives display notable fluorescence, indicating their potential use as fluorescent probes or sensors. []
- IR and NMR Spectroscopy: These techniques were employed to confirm the structures of the synthesized thioureas. []
Q5: Apart from its use in synthesis, are there any other applications of this compound mentioned in the research?
A5: While the provided research primarily focuses on the synthetic applications of this compound, its derivatives have shown potential in other areas:
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